2,4,6-Trimethylnonan-4-ol

Description

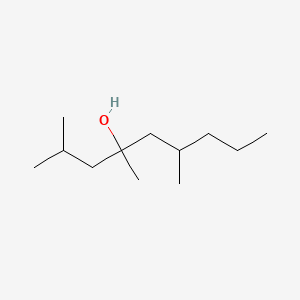

2,4,6-Trimethylnonan-4-ol (CAS: Not listed) is a branched tertiary alcohol with the molecular formula C₁₂H₂₆O. Its structure features a hydroxyl group at the 4th carbon of a nonane backbone, flanked by methyl groups at positions 2, 4, and 6. This configuration imparts unique steric and electronic properties, influencing its physical behavior (e.g., boiling point, solubility) and reactivity. The compound is primarily utilized in organic synthesis as an intermediate for fragrances, surfactants, and specialty solvents due to its hydrophobic branched chain .

Properties

CAS No. |

84110-44-1 |

|---|---|

Molecular Formula |

C12H26O |

Molecular Weight |

186.33 g/mol |

IUPAC Name |

2,4,6-trimethylnonan-4-ol |

InChI |

InChI=1S/C12H26O/c1-6-7-11(4)9-12(5,13)8-10(2)3/h10-11,13H,6-9H2,1-5H3 |

InChI Key |

RTGWCORQKNEYIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(C)(CC(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylnonan-4-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,4,6-trimethyl-1-nonene, followed by hydroboration-oxidation to introduce the hydroxyl group at the desired position. The reaction conditions typically involve the use of borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of a corresponding ketone or aldehyde. This process is often carried out under high pressure and temperature using a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylnonan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.

Major Products Formed

Oxidation: Formation of 2,4,6-trimethylnonan-4-one or 2,4,6-trimethylnonanal.

Reduction: Formation of 2,4,6-trimethylnonane.

Substitution: Formation of 2,4,6-trimethylnonyl chloride or bromide.

Scientific Research Applications

2,4,6-Trimethylnonan-4-ol has several applications in scientific research:

Chemistry: Used as a solvent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems and its role as a bioactive compound.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylnonan-4-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological molecules. Its effects may be mediated through the modulation of enzyme activity, receptor binding, or alteration of membrane properties.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

| Property | 2,4,6-Trimethylnonan-4-ol | 2,6-Dimethylheptan-4-ol | 3,5-Diethyloctan-2-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 186.34 | 144.26 | 172.31 |

| Boiling Point (°C) | 215–220 | 185–190 | 195–200 |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble |

| LogP (Octanol-Water) | ~4.2 | ~3.5 | ~4.0 |

Key Findings :

- Boiling Points: The longer carbon chain and increased branching in this compound elevate its boiling point compared to shorter-chain analogs like 2,6-Dimethylheptan-4-ol.

- LogP: Higher LogP values correlate with enhanced lipophilicity, making this compound suitable for non-polar solvent applications .

Reactivity and Stability

Tertiary alcohols like this compound are less acidic (pKa ~19) than primary/secondary alcohols due to steric hindrance around the hydroxyl group. They undergo dehydration more readily under acidic conditions, forming alkenes via carbocation intermediates. In contrast, linear alcohols (e.g., 1-nonanol) favor oxidation over elimination.

Biological Activity

2,4,6-Trimethylnonan-4-ol (CAS No. 84110-44-1) is a branched-chain alcohol with a molecular formula of CHO and a molecular weight of 186.33 g/mol. This compound has garnered attention in various fields, including chemistry, biology, and industry, due to its unique structural properties and potential biological activities.

This compound is characterized by:

- Hydroxyl Group : The presence of a hydroxyl (-OH) group at the 4-position enhances its reactivity and solubility in biological systems.

- Branched Structure : The branched nature of the molecule contributes to its hydrophobic properties while allowing for interactions with biological membranes.

Key Properties Table

| Property | Value |

|---|---|

| CAS No. | 84110-44-1 |

| Molecular Formula | CHO |

| Molecular Weight | 186.33 g/mol |

| IUPAC Name | This compound |

| InChI Key | RTGWCORQKNEYIB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action may involve:

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with proteins and other biomolecules.

- Membrane Interaction : The hydrophobic tail can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : It may influence enzyme activity through competitive inhibition or allosteric modulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism.

Cytotoxic Effects

Preliminary investigations suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. This activity is thought to be mediated through apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Research indicates potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

-

Cytotoxicity Assessment

- In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability with IC values ranging from 20 to 50 µM.

-

Anti-inflammatory Study

- A model of induced inflammation in rodents showed that administration of the compound reduced markers of inflammation (e.g., TNF-alpha levels) significantly compared to control groups.

Applications in Research and Industry

This compound is utilized in various applications:

- Organic Synthesis : Serves as an intermediate in the synthesis of complex organic molecules.

- Pharmaceutical Development : Investigated for its potential as a lead compound in drug development due to its bioactive properties.

- Fragrance Industry : Used in the formulation of fragrances due to its pleasant odor profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.